molecular formula C23H38N6O3 B2814783 N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 900006-26-0

N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[2-(morpholin-4-yl)ethyl]ethanediamide

Katalognummer: B2814783
CAS-Nummer: 900006-26-0
Molekulargewicht: 446.596
InChI-Schlüssel: LBAOOPRSSNWNOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is an ethanediamide (oxamide) derivative featuring three distinct pharmacophores:

  • A 4-methylpiperazine moiety, commonly associated with receptor-binding modulation (e.g., dopamine, serotonin).
  • A morpholin-4-yl-ethyl chain, contributing to solubility and metabolic stability.

Eigenschaften

IUPAC Name

N'-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N6O3/c1-26(2)20-6-4-19(5-7-20)21(29-12-10-27(3)11-13-29)18-25-23(31)22(30)24-8-9-28-14-16-32-17-15-28/h4-7,21H,8-18H2,1-3H3,(H,24,30)(H,25,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAOOPRSSNWNOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCCN2CCOCC2)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds similar to N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[2-(morpholin-4-yl)ethyl]ethanediamide exhibit significant anticancer properties. A study published in MDPI demonstrated that piperazine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth . The compound's structural features may enhance its binding affinity to cancer-related targets.

Antiviral Properties

The compound has shown promise as an antiviral agent. A study highlighted the effectiveness of related compounds in inhibiting viral replication, particularly against pathogenic bacteria and viruses . The presence of amide groups in the structure is believed to play a crucial role in enhancing its antiviral activity.

Neurological Applications

N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[2-(morpholin-4-yl)ethyl]ethanediamide may also have applications in treating neurological disorders. Research has indicated that similar compounds can modulate neurotransmitter systems, potentially aiding in conditions such as depression and anxiety . The piperazine and morpholine components are particularly relevant due to their known effects on serotonin receptors.

Case Study 1: Anticancer Efficacy

In a study investigating the anticancer effects of piperazine derivatives, researchers synthesized several compounds based on the structure of N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[2-(morpholin-4-yl)ethyl]ethanediamide. The results showed that these derivatives exhibited potent cytotoxicity against various cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutic agents .

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral properties of related compounds demonstrated that they effectively inhibited viral replication in vitro. The study revealed that modifications to the piperazine structure enhanced the compound's ability to disrupt viral entry into host cells . This suggests that N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[2-(morpholin-4-yl)ethyl]ethanediamide could serve as a lead compound for developing new antiviral therapies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-piperazinyl]ethyl}ethanediamide (): Synthesized via carbodiimide-mediated coupling of 4-methoxyphenylamine with a pre-functionalized piperazine intermediate .
  • N-[2-(2-Furyl)-2-(morpholin-4-yl)ethyl]-N′-(2-methoxyethyl)ethanediamide (): Uses morpholine-ethylamine and furyl-ethylamine in a two-step amidation .

Key Differences :

  • The target compound requires multi-step functionalization of both aromatic and heterocyclic groups.
  • Morpholine-containing analogs (e.g., ) simplify synthesis by avoiding bulky substituents .

Pharmacological and Structural Comparisons

Receptor Affinity and Selectivity

  • Target Compound : The 4-methylpiperazine and morpholine groups may confer dual affinity for dopamine D2/D3 and σ receptors, similar to compounds in and .
  • N-(4-Methoxyphenyl)-...ethanediamide (): The 4-methylbenzoyl-piperazine group enhances selectivity for serotonin receptors (5-HT1A) over dopamine .
  • Azetidinone-Piperazine Derivatives (): Exhibit β-lactamase inhibition, suggesting divergent antibacterial applications .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
Target Compound ~610 2.8 0.12 (PBS)
N-(4-Methoxyphenyl)-...ethanediamide ~480 3.2 0.08 (PBS)
N-[2-(2-Furyl)-...ethanediamide ~420 1.9 0.25 (PBS)

Key Observations :

  • Morpholine improves aqueous solubility relative to methoxyphenyl groups .

Data Table: Structural and Functional Attributes

Compound Core Structure Key Substituents Potential Targets
Target Compound Ethanediamide 4-(Dimethylamino)phenyl, 4-methylpiperazine, morpholine Dopamine D3, kinases
N-(4-Methoxyphenyl)-...ethanediamide Ethanediamide 4-Methoxybenzoyl-piperazine 5-HT1A, σ receptors
Azetidinone-Piperazine Azetidinone-acetamide Piperazine, 3-nitrophenyl β-lactamase, bacterial

Q & A

Q. What are the optimal synthetic routes for synthesizing N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[2-(morpholin-4-yl)ethyl]ethanediamide, and how can yield and purity be maximized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Formation of the piperazine and morpholine moieties via nucleophilic substitution or coupling reactions.
  • Use of coupling agents (e.g., EDC, HATU) for amide bond formation between the ethanediamide backbone and substituents .
  • Optimization strategies include:
  • Temperature control (e.g., 0–25°C for sensitive intermediates).
  • Solvent selection (e.g., DMF or dichloromethane for solubility and reactivity).
  • Purification via column chromatography or recrystallization to isolate high-purity products (>95%) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer : Essential techniques include:
  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent connectivity and stereochemistry (e.g., δ 2.3–3.5 ppm for morpholine/methylpiperazine protons) .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>98%) and monitor reaction progress .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation (e.g., [M+H]⁺ ion matching theoretical values) .

Q. What preliminary biological assays are recommended to evaluate this compound’s activity?

  • Methodological Answer : Initial screening should focus on:
  • Enzyme Inhibition Assays : Test interactions with kinases or receptors (e.g., IC₅₀ determination using fluorescence-based assays) .
  • Cellular Viability Assays : Use MTT or CellTiter-Glo in cancer cell lines to assess cytotoxicity (e.g., IC₅₀ values in µM range) .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) or radioligand displacement assays for target validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s biological efficacy?

  • Methodological Answer :
  • Systematic Substituent Variation : Modify the dimethylaminophenyl, methylpiperazine, or morpholinylethyl groups to assess impact on activity .
  • Pharmacophore Mapping : Use X-ray crystallography or molecular docking to identify critical binding interactions (e.g., hydrogen bonding with kinase active sites) .
  • Metabolic Stability Testing : Evaluate hepatic microsomal stability to guide structural modifications (e.g., fluorination to reduce CYP450 metabolism) .

Q. How should researchers resolve conflicting data in biological activity across different assay systems?

  • Methodological Answer :
  • Replicate Under Standardized Conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Orthogonal Assays : Validate results using complementary methods (e.g., SPR alongside enzyme assays) .
  • Purity Reassessment : Confirm compound integrity via HPLC and NMR to rule out degradation artifacts .

Q. What computational strategies are effective for predicting this compound’s binding modes and off-target risks?

  • Methodological Answer :
  • Molecular Dynamics Simulations : Simulate ligand-receptor interactions over 100+ ns to identify stable binding conformations .
  • Machine Learning Models : Train on kinase inhibitor datasets to predict selectivity (e.g., using Random Forest or DeepChem frameworks) .
  • Off-Target Profiling : Use databases like ChEMBL to screen for similarity to known ligands of GPCRs or ion channels .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.